Hafnium dihydride

Übersicht

Beschreibung

Hafnium dihydride is a binary compound of hafnium and hydrogen . It is a type of metal hydride, characterized by its high hydrogen content . It appears as a crystalline solid . The oxidation number of hafnium in hafnium dihydride is 2 .

Molecular Structure Analysis

The structural and elastic properties of Hafnium dihydride have been investigated by first principles calculation based on density functional theory . The calculated lattice parameters are in good agreement with the available results .Chemical Reactions Analysis

Hafnium diboride (HfB2) nanoparticles have been prepared by a solid-state reaction of hafnium dioxide (HfO2), metallic magnesium (Mg), and sodium borohydride (NaBH4) at 700°C in an autoclave .Physical And Chemical Properties Analysis

Hafnium dihydride is a crystalline solid . Its density is 11400 kg/m^3 . The molecular weight of Hafnium dihydride is 180.51 . Hafnium dihydride is a refractory material that is stable in air at room temperature .Wissenschaftliche Forschungsanwendungen

Structural and Elastic Properties : Hafnium dihydride undergoes a structural phase transition from CaF2 to FeS2 phase at 10.75 GPa. This hydride is mechanically stable at ambient conditions, suggesting its potential in high-pressure applications (Santhosh et al., 2014).

Hydrogen Diffusion : Studies on hydrogen diffusion in hafnium dihydrides (HfHx) reveal the activation enthalpy for hydrogen diffusion varies with hydrogen concentration. This is critical for understanding its behavior in environments with varying hydrogen levels (Gottwald et al., 2003).

Oxygen Getter Applications : Hafnium dihydride lowers the formation energy of oxygen vacancies in hafnia (HfO2), a widely used dielectric in electronics. This property is significant for controlling oxygen stoichiometry in electronic applications (O’Hara et al., 2014).

Plasma Arc Cutting : In oxygen plasma arc cutting (PAC), hafnium is used as a refractory cathode material. Studies of hafnium electrode consumption in PAC processes are essential for optimizing the performance and durability of PAC systems (Yamaguchi et al., 2012).

Nuclear Reactor Applications : Hafnium hydride is studied as a potential replacement for B4C control rods in large fast reactors. Its comparable performance and longer lifespan than B4C rods highlight its potential in nuclear reactor control applications (Iwasaki & Konashi, 2009).

Metallurgy and Functional Properties : Hafnium's unique properties, such as high nuclear cross-section, corrosion resistance, and high melting point, make it suitable for various industrial and nuclear applications (Tricot, 1992).

High-Temperature Applications : Hafnium exhibits high resistance to deformation under high temperatures, making it useful in fields requiring materials with high melting points and stability under extreme conditions (Eppelsheimer & Gould, 1956).

Hafnia-Toughened Ceramics : Hafnium oxide (HfO2) and related materials are significant in nuclear applications due to their high neutron absorption coefficient. The potential for high-temperature transformation toughening in HfO2-toughened ceramics indicates their utility in structural applications (Wang et al., 1992).

Safety And Hazards

Eigenschaften

IUPAC Name |

hafnium;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.2H/q;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGFBBAXRCHZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

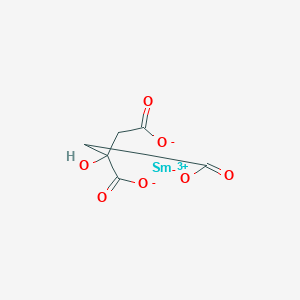

[H-].[H-].[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Hf-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Pfaltz and Bauer MSDS] | |

| Record name | Hafnium hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20984 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hafnium dihydride | |

CAS RN |

12770-26-2 | |

| Record name | Hafnium dihydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium hydride (HfH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HAFNIUM DIHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J86I9DW1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)